molecular formula C21H20N2O2 B3831952 3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile CAS No. 301353-37-7

3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile

Cat. No.: B3831952
CAS No.: 301353-37-7
M. Wt: 332.4 g/mol
InChI Key: KQYRDYGVRCCLNT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate precursor, such as 3,4-dimethoxyphenylacetonitrile, under specific conditions to form the tetrahydrocarbazole core. This can be achieved through a series of reactions including condensation, cyclization, and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a wide range of potential products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile apart from similar compounds is its unique combination of a tetrahydrocarbazole core with a dimethoxyphenyl group and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,2,4,9-tetrahydrocarbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-24-19-8-7-14(11-20(19)25-2)21(13-22)10-9-18-16(12-21)15-5-3-4-6-17(15)23-18/h3-8,11,23H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYRDYGVRCCLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC3=C(C2)C4=CC=CC=C4N3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154210
Record name 3-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301353-37-7
Record name 3-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301353-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
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3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile
Reactant of Route 6
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3-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile

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